6beta-Prostaglandin I1

Prostacyclin Receptor Adenylate Cyclase Second Messenger Signaling

Choose 6β-PGI1 for its uniquely defined stability-potency profile. Unlike native PGI2 (t½ ≈ minutes) or potent analogs like Iloprost, 6β-PGI1 resists non-enzymatic hydrolysis while exhibiting a 233-fold reduced IP receptor Kact (4.2 µM vs 18 nM). This enables sustained, low-level receptor engagement without maximal platelet inhibition—critical for desensitization and cAMP partial agonism studies. 10-fold more potent than the 6α-isomer. Ideal for gastric research where antisecretory effects are dissociated from cardiovascular collapse. Ensure experimental reproducibility with this precisely characterized, ≥99% pure, crystalline solid.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
Cat. No. B1234478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Prostaglandin I1
Synonyms5,6 beta-dihydro-PGI2
5,6-dihydro-PGI2
5,6-dihydro-PGX
5,6-dihydroprostacyclin
5,6-dihydroprostacyclin, (6R,9alpha,11alpha,13E,15S)-(+-)-isomer
5,6-dihydroprostacyclin, (6R,9alpha,11alpha,13E,15S)-isomer
5,6-dihydroprostacyclin, (6S,9alpha,11alpha,13E,15S)-(+-)-isomer
5,6-dihydroprostacyclin, (9alpha,11alpha,13E,15S)-isomer
5,6-dihydroprostaglandin I2
6 beta-PGI1
6-beta-PGI(1)
6-beta-prostaglandin I1
6beta-PGI1
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19+/m0/s1
InChIKeyRJADQDXZYFCVHV-DHYPZIFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Prostaglandin I1: A Hydrolytically Stable Prostacyclin (PGI2) Analog for In Vitro and In Vivo Research


6beta-Prostaglandin I1 (6β-PGI1, 5,6β-dihydro PGI2; CAS: 62770-50-7) is a synthetic, chemically modified analog of the endogenous eicosanoid prostacyclin (Prostaglandin I2, PGI2) . It is a member of the prostaglandin class and is characterized by the saturation of the labile C5-C6 enol ether double bond, which confers resistance to non-enzymatic hydrolysis in aqueous physiological buffers [1]. This chemical stabilization results in a significantly extended half-life compared to native PGI2, which decomposes within minutes under physiological conditions. However, this modification simultaneously reduces the compound's molar potency for PGI2 (IP) receptor-mediated functions, such as adenylate cyclase activation and inhibition of platelet aggregation .

Why a Generic PGI2 Analog Cannot Substitute for 6beta-Prostaglandin I1 in Experimental Systems


Simple, indiscriminate substitution of 6β-PGI1 with another stable prostacyclin analog (e.g., Carbacyclin, Iloprost, or the 6α-isomer) is not scientifically valid due to the unique and often inverse relationship between chemical stability and receptor potency across this compound class. While other analogs also address the hydrolytic lability of PGI2, they achieve stability through different structural modifications (e.g., carbacyclin's carbon replacement of the endocyclic oxygen, iloprost's extended alkyl chain) that result in distinct pharmacological fingerprints. 6β-PGI1 is specifically defined by its >200-fold reduction in receptor activation potency (Kact = 4.2 µM) compared to PGI2 (Kact = 18 nM), creating a unique tool for studying partial agonism or systems where low-level, sustained IP receptor engagement is required [1]. Furthermore, the 6β-isomer is reported to be approximately 10-fold more potent than the 6α-isomer in eliciting cAMP accumulation [2]. Therefore, the choice of 6β-PGI1 over other analogs is not a matter of generic stability but of its precise, quantitatively defined place on the stability-potency continuum, which is critical for data reproducibility and specific experimental outcomes.

Quantitative Evidence for 6beta-Prostaglandin I1: Differentiation Data for Scientific Procurement


6β-PGI1 Exhibits 233-Fold Lower Potency Than PGI2 in Adenylate Cyclase Activation Assays

6β-PGI1 is a partial agonist with drastically reduced potency for the PGI2 (IP) receptor compared to the native ligand PGI2. In a direct comparison, the concentration of 6β-PGI1 required to activate adenylate cyclase (Kact) in NCB-20 neuronal hybrid cells is 4.2 µM, whereas PGI2 achieves the same effect at a Kact of 18 nM [1]. This quantitative difference is critical for experiments requiring low-level, sustained receptor engagement without maximal activation.

Prostacyclin Receptor Adenylate Cyclase Second Messenger Signaling

6β-PGI1 Demonstrates 100-Fold Lower Antiplatelet Potency Than Native PGI2

In functional assays of platelet aggregation, 6β-PGI1 is markedly less potent than native PGI2. Quantitative estimates indicate the antiplatelet and vasodilatory potency of 6β-PGI1 is approximately 1% that of PGI2 . This is consistent across multiple sources, which report a 100-fold reduction in molar potency for receptor-mediated functions [1].

Platelet Aggregation Thrombosis Cardiovascular Pharmacology

6β-PGI1 is the More Potent Isomer for cAMP Accumulation Compared to 6α-PGI1

When comparing the two stereoisomers of 5,6-dihydro PGI2, the β-isomer (6β-PGI1) is reported to be approximately 10-fold more potent than the α-isomer (6α-PGI1) in promoting cyclic AMP (cAMP) accumulation in human thyroid cells and slices [1]. This stereochemical specificity is crucial for experimental design, as the 6α-isomer will produce a significantly different and weaker biological response.

Stereoisomer cAMP Signal Transduction

6β-PGI1 Demonstrates Functional Selectivity: Reduced Hypotension at Equipotent Antisecretory Doses

In a conscious canine model, the dose of 6β-PGI1 required to inhibit gastric acid secretion by 50% (ID50) was 3.0 µg/kg/min (i.v.), which is 15-fold higher than that for PGI2 (ID50 ~0.2 µg/kg/min) [1]. Critically, at doses that produced an equivalent antisecretory effect, 6β-PGI1 caused a significantly smaller reduction in systemic arterial blood pressure compared to PGI2 [2]. This indicates a functional selectivity that is not observed with native prostacyclin.

Gastrointestinal Pharmacology Gastric Acid Secretion Blood Pressure Regulation

6β-PGI1 is Resistant to Aqueous Hydrolysis Unlike Labile PGI2

Unlike native PGI2, which undergoes rapid non-enzymatic hydrolysis (half-life of ~3-5 minutes at physiological pH), 6β-PGI1 is resistant to hydrolysis in aqueous solutions . This is due to the saturation of the C5-C6 double bond. This chemical stability translates to a much longer experimental half-life, enabling its use in long-term cell culture and in vivo infusion studies without the need for continuous, fresh preparation .

Chemical Stability In Vitro Assay Experimental Reproducibility

Primary Research and Development Applications for 6beta-Prostaglandin I1


Investigating IP Receptor Desensitization and Signal Regulation in Platelet Biology

6β-PGI1 is an ideal tool for studying the molecular mechanisms of prostacyclin (IP) receptor desensitization, internalization, and resensitization in platelets and other vascular cells. Its 100-fold lower antiplatelet potency compared to PGI2 allows researchers to incubate cells with a stable ligand for extended periods without inducing maximal, irreversible platelet inhibition [1]. This enables the study of sustained, low-level receptor engagement and its downstream consequences, which is not possible with the potent, short-lived native agonist PGI2. This application is directly supported by evidence of its reduced potency in platelet aggregation assays [2].

In Vitro and Ex Vivo Studies of cAMP-Dependent Pathways in Neuronal and Other Cell Types

For experiments requiring sustained activation of the Gαs-coupled IP receptor and measurement of cAMP accumulation, 6β-PGI1 offers a stable alternative to PGI2. Its well-characterized, 233-fold lower Kact for adenylate cyclase (4.2 µM vs. 18 nM for PGI2) provides a defined potency for setting up concentration-response curves to study partial agonism or the effects of positive allosteric modulators [1]. Furthermore, its superiority over the 6α-isomer (10-fold more potent) makes it the preferred choice for stereospecific cAMP research [2].

Gastrointestinal Research Requiring Functional Separation of Antisecretory and Hypotensive Effects

In preclinical models of gastric acid secretion, 6β-PGI1 is a unique tool for dissociating the antisecretory effects of IP receptor activation from the profound hypotensive side effects of PGI2. In vivo data from conscious dog models demonstrate that at doses that effectively inhibit gastric acid output (ID50 ~3.0 µg/kg/min), 6β-PGI1 causes significantly less systemic blood pressure reduction than PGI2 [1]. This functional selectivity allows researchers to investigate the role of prostacyclin signaling in gastric mucosal defense and secretion without the confounding cardiovascular collapse that would occur with equipotent doses of PGI2 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6beta-Prostaglandin I1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.